1-(5-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one
Description
Properties
Molecular Formula |
C10H9ClF3NOS |
|---|---|
Molecular Weight |
283.70 g/mol |
IUPAC Name |
1-[5-amino-2-(trifluoromethylsulfanyl)phenyl]-3-chloropropan-2-one |
InChI |
InChI=1S/C10H9ClF3NOS/c11-5-8(16)4-6-3-7(15)1-2-9(6)17-10(12,13)14/h1-3H,4-5,15H2 |
InChI Key |
BUMQDNLMIMJPAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)CC(=O)CCl)SC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Method 1: Halogenation and Amination via Chlorination and Amination of Pyridine Derivatives
A related approach involves preparing amino-chloro-trifluoromethylated pyridine derivatives as intermediates, which can then be transformed into the target compound. For example, a patented method describes the synthesis of 2-amino-3-chloro-5-trifluoromethylpyridine starting from 2,3,6-trichloro-5-trifluoromethylpyridine, involving:
- Amination using liquid ammonia or aqueous ammonia under controlled temperature (50–140 °C) and pressure (0.5–3.0 MPa).
- Subsequent reductive dechlorination using zinc powder in toluene with additives such as tetrabutylammonium bromide at mild temperatures (~30 °C).
This method yields high-purity amino-chloro-trifluoromethylpyridine intermediates (up to 99.5% purity), which can be further elaborated to the target compound by introducing the chloropropan-2-one moiety.
| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield/Purity |
|---|---|---|---|---|
| Amination | Liquid ammonia or aqueous ammonia | 50–140 | 6–12 | Intermediate formed |
| Reduction | Zinc powder, tetrabutylammonium bromide | 30 | 4 | 99.5% purity product |
Method 2: Chloropropanone Side Chain Attachment
The chloropropan-2-one side chain can be introduced by reacting the amino-trifluoromethylthio-substituted phenyl derivative with appropriate chlorinating and acylating agents. Although explicit procedures for this exact compound are scarce, general principles from related compounds suggest:
- Use of α-chloropropanone or its equivalents to alkylate the amino-substituted aromatic ring.
- Reaction conditions typically involve organic solvents such as acetonitrile or acetic acid, with acid scavengers like tertiary amines (e.g., triethylamine) to neutralize generated acids.
- Temperature control between 40–100 °C, with reaction times ranging from 1 hour to several days depending on reagent reactivity.
Method 3: Electrophilic Substitution and Functional Group Transformation
Another approach includes:
- Starting from 3-amino-2-(trifluoromethylthio)aniline.
- Electrophilic substitution with chloropropanone under acidic or basic catalysis.
- Optimization of solvent and temperature to maximize yield and minimize side reactions such as rearrangements or hydrolysis.
Reaction Conditions and Optimization
| Parameter | Typical Range/Condition | Notes |
|---|---|---|
| Solvents | Acetonitrile, acetic acid, toluene | Choice affects solubility and reaction rate |
| Temperature | 30–100 °C | Lower temps for sensitive steps; higher temps for acylation |
| Reaction Time | 1 hour to 6 days | Depends on reagent and catalyst |
| Acid Scavengers | Triethylamine, pyridine, N-methylmorpholine | Prevent acid-catalyzed side reactions |
| Chlorinating Agents | Chlorine gas, α-chloropropanone, thionyl chloride | For introducing chlorine atoms |
| Aminating Agents | Liquid ammonia, aqueous ammonia | For amination steps |
Purification and Yield
- Products are typically isolated by filtration or centrifugation when solids are formed.
- Extraction into aqueous alkaline media followed by acid precipitation is common to purify amino-substituted compounds.
- Drying under controlled conditions prevents hydrolysis or decomposition.
- Yields vary depending on method but can reach up to 80–99% for intermediates and final products when optimized.
Summary Table of Preparation Methods
Chemical Reactions Analysis
1-(5-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloropropanone moiety can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-(5-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to desired biological effects. The trifluoromethylthio group is known to enhance the compound’s lipophilicity and metabolic stability, contributing to its overall efficacy.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared below, focusing on substituent variations and their implications:
Key Observations :
- Trifluoromethylthio (-SCF₃) vs. Cyano (-CN): The -SCF₃ group provides moderate electron withdrawal and high lipophilicity (logP ~2.5–3.0), whereas -CN is a stronger electron acceptor (σp ~0.66) but less lipophilic .
- Amino (-NH₂) vs. Bromomethyl (-BrCH₂): The amino group enhances solubility via hydrogen bonding, while bromomethyl increases molecular weight (MW +94.9 g/mol) and steric hindrance .
Physicochemical Properties
The target compound’s trifluoromethylthio group significantly impacts its physicochemical profile:
| Property | Target Compound | 1-(3-Bromomethyl-4-SCF₃ analog) | 1-(4-Amino-2-CN analog) |
|---|---|---|---|
| Molecular Weight | ~280–290 g/mol | ~350–360 g/mol | ~250–260 g/mol |
| LogP | ~2.8–3.2 | ~3.5–4.0 | ~1.5–2.0 |
| Solubility (H₂O) | Low (0.1–1 mg/mL) | Very low (<0.1 mg/mL) | Moderate (1–10 mg/mL) |
Notes:
- The amino group in the target compound improves solubility compared to non-polar analogs like the thiophene derivative .
Biological Activity
1-(5-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one is an organic compound notable for its complex structure, which includes an amino group, a trifluoromethylthio group, and a chloropropanone moiety. Its molecular formula is C10H9ClF3NOS, with a molecular weight of 283.70 g/mol. This compound has garnered attention in pharmaceutical and organic synthesis applications due to its potential biological activities.
Chemical Structure and Properties
The unique structure of 1-(5-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one contributes to its biological activity. The trifluoromethylthio group enhances lipophilicity, facilitating membrane penetration, while the amino group can form hydrogen bonds with proteins, influencing various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H9ClF3NOS |
| Molecular Weight | 283.70 g/mol |
| CAS Number | 1803805-67-5 |
The biological activity of this compound primarily arises from its interactions with cellular targets. The amino group can participate in hydrogen bonding with proteins, while the chloropropanone moiety is susceptible to nucleophilic attack by cellular nucleophiles, leading to the formation of covalent adducts that may modulate protein function. These interactions are critical for understanding the compound's therapeutic potential.
Biological Activity Studies
Research has focused on the compound's effects on various biological systems. Below are key findings from recent studies:
- Antimicrobial Activity : Preliminary studies indicate that 1-(5-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one exhibits antimicrobial properties against specific bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
- Cytotoxicity : In vitro assays have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines, potentially through apoptosis induction. The presence of the trifluoromethylthio group may enhance its efficacy by increasing cellular uptake.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of certain enzymes involved in metabolic processes, suggesting potential applications in metabolic disorders.
Case Studies
Several case studies have been conducted to evaluate the biological effects of 1-(5-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one:
- Case Study 1 : A study assessed the compound's effects on Escherichia coli growth, revealing significant inhibition at concentrations above 50 µg/mL. The study highlighted the potential for developing new antimicrobial agents based on this compound.
- Case Study 2 : Research involving human cancer cell lines demonstrated that treatment with 1-(5-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 1-(5-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Differences |
|---|---|
| 1-(5-Amino-2-(chloromethyl)phenyl)-3-chloropropan-2-one | Contains a chloromethyl instead of trifluoromethylthio |
| 1-(5-Amino-2-(methylthio)phenyl)-3-chloropropan-2-one | Methylthio group instead of trifluoromethylthio |
| 1-(5-Amino-2-fluorophenyl)-3-chloropropan-2-one | Fluoro group instead of trifluoromethylthio |
These comparisons underscore the significance of the trifluoromethylthio substitution in influencing reactivity and biological interactions.
Q & A
Q. What synthetic methodologies are recommended for preparing 1-(5-Amino-2-(trifluoromethylthio)phenyl)-3-chloropropan-2-one?
Answer: The compound can be synthesized via Friedel-Crafts acylation, where a ketone group is introduced to the aromatic ring using chloroacetone derivatives. Alternatively, β-keto ester intermediates (e.g., ethyl 3-oxobutanoate) may serve as precursors, followed by thio-functionalization and halogenation steps. However, decomposition of intermediates, as observed in similar trifluoromethylthio-containing systems, requires strict control of reaction conditions (e.g., low temperature, inert atmosphere) .
Q. How can researchers verify the purity and structural integrity of this compound?
Answer:
- Chromatography: Use HPLC with UV detection (λ = 254 nm) and C18 columns, as described for structurally related aryl ketones .
- Spectroscopy: Confirm via /-NMR (e.g., trifluoromethylthio group resonance at δ ~43 ppm for -NMR) and FT-IR (C=O stretch at ~1700 cm).
- X-ray crystallography: Resolve ambiguities in substituent positioning, as demonstrated for analogous enone systems .
Advanced Research Questions
Q. What strategies mitigate decomposition during synthesis of trifluoromethylthio-substituted ketones?
Answer: Decomposition often arises from thermal instability or nucleophilic attack on the carbonyl group. Strategies include:
- Low-temperature reactions: Maintain temperatures below 0°C during acylation.
- Protecting groups: Temporarily shield reactive sites (e.g., amino groups via Boc protection).
- Catalytic additives: Use Lewis acids (e.g., AlCl) to stabilize intermediates, as shown in Friedel-Crafts protocols for chlorophenyl ketones .
Q. How do electronic effects of the trifluoromethylthio and amino substituents influence reactivity?
Answer:
- Trifluoromethylthio (-SCF): A strong electron-withdrawing group reduces electron density on the aromatic ring, directing electrophilic substitution to the para position relative to the amino group.
- Amino (-NH): Electron-donating effects enhance regioselectivity in subsequent reactions (e.g., nitration, halogenation). Computational studies (DFT) on analogous systems reveal significant charge redistribution, affecting reaction pathways .
Q. How can conflicting spectroscopic data for reactive intermediates be resolved?
Answer:
- Multi-technique validation: Combine -NMR, -NMR, and HRMS to cross-verify intermediates.
- In situ monitoring: Use real-time techniques like ReactIR to track unstable species, as applied in studies of α-thio ketone decomposition .
- Crystallographic analysis: Resolve ambiguous structures via single-crystal X-ray diffraction, particularly for stereoisomers or tautomeric forms .
Data Contradictions and Resolution
Q. Why do some synthetic routes yield low quantities of the target compound?
Answer: Competitive side reactions (e.g., hydrolysis of the chloroacetone moiety or oxidation of the amino group) are common. Evidence from ethyl 4-chloro-3-oxobutanoate reactions shows <5% yield due to carbonyl decomposition, suggesting the need for optimized protecting groups or alternative solvents (e.g., DMF instead of THF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
